N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide
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Overview
Description
N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is a complex organic compound that features a unique combination of functional groups, including an imidazole ring, a pyridine ring, and an oxadiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the oxadiazole ring: This can be achieved by cyclization of the corresponding acyclic semicarbazide or thiosemicarbazide derivatives using reagents such as phosphorus oxychloride (POCl3), phosphorus pentachloride (PCl5), or polyphosphoric acid (PPA).
Construction of the pyridine ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.
Formation of the imidazole ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and an aldehyde.
Coupling reactions: The final step involves coupling the synthesized rings to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the production process.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nucleophilic substitution using sodium hydroxide (NaOH) or electrophilic substitution using sulfuric acid (H2SO4).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound may be investigated for its potential as a therapeutic agent due to its unique structure and functional groups.
Pharmaceuticals: It may serve as a lead compound for the development of new drugs targeting specific biological pathways.
Materials Science: The compound’s unique properties may make it suitable for use in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to a biological response. The exact molecular targets and pathways involved would depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-cyclopentyl-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide: Similar in structure but with a pyrazole ring instead of an imidazole ring.
2-cyclopenten-1-one, 3-methyl-2-(2-pentenyl)-, (Z)-: Contains a cyclopentyl ring but differs in other functional groups.
Uniqueness
N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxamide is unique due to its combination of an imidazole ring, a pyridine ring, and an oxadiazole ring. This unique structure may confer specific biological activities and properties that are not present in similar compounds.
Properties
Molecular Formula |
C17H18N6O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
N-cyclopentyl-1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]imidazole-4-carboxamide |
InChI |
InChI=1S/C17H18N6O2/c1-11-20-17(25-22-11)12-6-7-18-15(8-12)23-9-14(19-10-23)16(24)21-13-4-2-3-5-13/h6-10,13H,2-5H2,1H3,(H,21,24) |
InChI Key |
YOUZAFSSKQTNQL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=NC=C2)N3C=C(N=C3)C(=O)NC4CCCC4 |
Origin of Product |
United States |
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